molecular formula C25H18FN3O2S B2574434 4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 450343-27-8

4-benzoyl-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2574434
CAS No.: 450343-27-8
M. Wt: 443.5
InChI Key: LFXGELIKDYJMFW-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Synthesis Analysis

The synthesis of similar compounds has been described in various studies . For instance, one study describes the experimental procedure for the synthesis of a similar compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various tools. For instance, the NIST Chemistry WebBook provides a 2D Mol file and a computed 3D SD file for similar compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound can be analyzed based on the information available in various studies . For instance, one study provides the CHN Analysis (%) for a similar compound .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed based on the information available in various sources . For instance, the NIST Chemistry WebBook provides the molecular weight and IUPAC Standard InChI for a similar compound .

Scientific Research Applications

Synthesis of Antiviral and Antiproliferative Compounds

A novel route for synthesizing benzamide-based 5-aminopyrazoles and their derivatives has been developed, leading to compounds with notable antiavian influenza virus activity. These synthesized compounds demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing their potential in addressing viral infections (Hebishy et al., 2020).

Development of Antimicrobial Agents

The synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored, yielding compounds with promising antimicrobial properties. These derivatives showed significant activity against various bacterial and fungal strains, underscoring their potential as antimicrobial agents (Desai et al., 2013).

Creation of Heat-Resistant Polymers

Research into the synthesis of soluble and fusible polyamides and polyimides containing pyrazoline moieties has been conducted. These materials exhibited amorphous or microcrystalline structures, excellent solubility in polar aprotic solvents, and high thermal stability, making them suitable for creating heat-resistant resins (Mikroyannidis, 1997).

Heterocyclic Synthesis

The compound has been utilized in the synthesis of thiophenylhydrazonoacetates, leading to the creation of various heterocyclic derivatives. These compounds have potential applications in developing new pharmaceuticals and materials science (Mohareb et al., 2004).

Exploration of Anticancer Mechanisms

Studies on the synthesis and antiproliferative activities of pyrazole-sulfonamide derivatives have been carried out, revealing that some compounds exhibit selective effects against cancer cell lines. This highlights the potential of these compounds in cancer research and treatment strategies (Mert et al., 2014).

Future Directions

The future directions for the research on this compound can be inferred from the ongoing research on similar compounds . For instance, one study mentions the potential use of a similar compound as an antimalarial treatment .

Properties

IUPAC Name

4-benzoyl-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18FN3O2S/c26-19-10-12-20(13-11-19)29-24(21-14-32-15-22(21)28-29)27-25(31)18-8-6-17(7-9-18)23(30)16-4-2-1-3-5-16/h1-13H,14-15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFXGELIKDYJMFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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